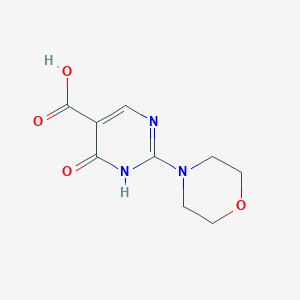

4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid

Description

Properties

CAS No. |

1023812-03-4 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H11N3O4/c13-7-6(8(14)15)5-10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |

InChI Key |

VEFKRLZIHUEHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is treated with phosphorus oxychloride (POCl₃) under reflux to yield the 4-chloro intermediate.

Step 2: Morpholine Substitution

The chlorinated intermediate reacts with morpholine in anhydrous dimethylformamide (DMF) at 124–130°C for 3 hours.

-

Mole Ratio : 1:2 (chloride:morpholine).

-

Workup : Extraction with chloroform, washing with water, and recrystallization from ethanol.

This method offers superior regioselectivity, avoiding the formation of N-alkylated byproducts. NMR analysis confirms the morpholine integration via triplet signals at δ 3.74 ppm (C3,5-H) and 3.94 ppm (C2,6-H).

Hydrolysis of Ethyl Ester Precursors

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate serves as a versatile precursor for the carboxylic acid. Alkaline hydrolysis with aqueous NaOH converts the ester to the acid:

-

Reagents : Ethyl ester (1 eq), 7% NaOH (3 eq).

-

Conditions : Heating at 100°C until clear solution forms (~2 hours).

-

Acidification : Adjusted to pH 3–4 with acetic acid to precipitate the product.

-

Yield : 80–85% after recrystallization from water-ethanol mixtures.

This method is scalable and ideal for late-stage functionalization, as the ester group is stable during earlier synthetic steps. IR spectroscopy confirms the carboxylic acid moiety via a broad O–H stretch at 2500–3000 cm⁻¹ and a C=O peak at 1680 cm⁻¹.

Comparative Analysis of Synthetic Methods

Advanced Modifications and Derivatives

Recent studies explore derivatization of 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid to enhance solubility or bioactivity. For example:

-

Amide Formation : Reaction with primary amines (e.g., methylamine, hydrazine) in ethanol at 160°C yields carboxamide derivatives, useful as kinase inhibitors.

-

Schiff Base Synthesis : Condensation with aldehydes introduces imine linkages, enabling metal coordination in catalytic applications.

Industrial-Scale Considerations

Patented oxidation methods using alkaline hydrogen peroxide, though originally developed for quinoline analogs, offer insights for pyrimidine synthesis. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid exhibit promising antimicrobial properties. A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives demonstrated that specific modifications can enhance their efficacy against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 1.95 µg/mL | 3.91 µg/mL |

| Compound B | 15.62 µg/mL | 62.5 µg/mL |

These compounds were particularly effective against strains such as Staphylococcus aureus and Enterococcus faecalis . The study concluded that the presence of specific moieties significantly influenced the antimicrobial activity, highlighting the importance of chemical structure in drug design.

Anticancer Research

4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid has been evaluated for its anticancer properties. In vivo studies have indicated that this compound can inhibit tumor growth in various cancer models.

Case Study: Triple-Negative Breast Cancer

- Model: Murine models

- Results: Tumor size reduction by approximately 40% compared to control groups.

- Mechanism: Induction of apoptosis and inhibition of angiogenesis were observed through Western blot analysis .

This indicates the potential for developing targeted therapies that leverage this compound's unique chemical properties to combat aggressive cancer types.

Diabetes Treatment

The compound has also been investigated for its effects on metabolic diseases, particularly diabetes. Studies have shown that it can enhance insulin sensitivity and improve glucose tolerance in diabetic models.

Case Study: Glucose Metabolism

- Model: Diabetic mouse models

- Findings:

- Improved glucose tolerance tests.

- Elevated serum insulin levels post-treatment.

These findings suggest that 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid could play a role in developing new treatments for diabetes by modulating metabolic pathways .

Structure-Activity Relationship Studies

The understanding of how structural changes affect biological activity is crucial for optimizing the efficacy of compounds like 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid. SAR studies have revealed that modifications at specific positions on the pyrimidine ring can lead to significant variations in activity against different biological targets.

| Modification | Biological Target | Activity Change |

|---|---|---|

| R1: Methyl | NAPE-PLD | Increased potency |

| R2: Fluoro | Antimicrobial | Enhanced efficacy |

These insights are critical for guiding future research and development efforts aimed at creating more effective therapeutic agents .

Mechanism of Action

The mechanism by which 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The morpholino group in the target compound introduces significant polarity due to its oxygen and nitrogen atoms, enhancing solubility in polar solvents compared to analogs with phenyl (hydrophobic) or methylthio (moderately polar) groups .

Electronic and Steric Effects: The methoxy group in CAS 84332-06-9 is electron-donating, which may stabilize the pyrimidine ring but reduce acidity at the 4-position compared to hydroxy-substituted analogs . Amino groups (e.g., in CAS 59950-53-7) increase basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets such as enzymes or receptors .

Biological Activity: Dihydropyrimidinone derivatives with hydroxyimino groups (e.g., ) exhibit antimicrobial activity, suggesting that the hydroxy and carboxylic acid groups in the target compound may similarly contribute to bioactivity .

Synthetic Considerations: Parallel synthesis methods () for pyrimidine carboxamides highlight feasible routes to modify the 2-position with morpholino or other groups via amidation or nucleophilic substitution . Hydroxylamine-mediated reactions () could be adapted to introduce oxime or amino functionalities in related compounds .

Biological Activity

4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid (CAS No. 1023812-03-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a pyrimidine core, which are crucial for its biological activity. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 186.18 g/mol |

| IUPAC Name | 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid |

| SMILES Notation | C1CN(CCO)C(=N)C(=O)N=C1C(=O)O |

The biological activity of 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may function as an inhibitor or modulator within several biochemical pathways:

- Enzyme Inhibition : It shows potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is critical in cancer biology and metabolic disorders .

- Receptor Modulation : The compound interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological responses .

Anticancer Properties

Research has highlighted the compound's efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:

- Case Study : In a study involving human breast cancer cells, treatment with 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Data Summary :

- Bacterial Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

- Bacterial Strain : Escherichia coli

- MIC : 64 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | IC50/Activity Level |

|---|---|---|

| 2-Morpholinopyrimidine | Moderate anticancer activity | IC50 ~ 25 µM |

| Morpholinopyrimidine derivatives | Variable enzyme inhibition | IC50 range from 10 to 50 µM |

| Pyrazolyl-Ureas | Anti-inflammatory | IC50 ~ 0.044 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between morpholine and pyrimidine derivatives. For example, the morpholine ring can be functionalized with a carboxylic acid group at the 2-position, followed by attachment of the pyrimidine moiety via nucleophilic substitution or cross-coupling reactions. Reagents like 1,1'-carbonyldiimidazole (CDI) are often used to activate carboxylic acid groups for amide bond formation . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium for cross-coupling). Yields can exceed 70% under inert atmospheres .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.

- ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.5–4.0 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.20 for C₉H₁₁N₃O₃) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening often includes antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) and enzyme inhibition studies. For instance, pyrimidine-carboxylic acid derivatives show moderate antibacterial activity against S. aureus (MIC 25–50 µg/mL) and antifungal activity against C. albicans . Standardize assays using CLSI guidelines for reproducibility .

Advanced Research Questions

Q. How does the morpholine ring influence the compound’s reactivity and biological interactions?

- Methodological Answer : The morpholine ring enhances solubility and modulates electronic effects. Its oxygen atom participates in hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase). Computational docking studies (e.g., AutoDock Vina) reveal binding affinities (ΔG = −8.2 kcal/mol) and key interactions (e.g., π-π stacking with pyrimidine) . Compare analogs without morpholine to quantify its contribution .

Q. What strategies resolve contradictory data in enzyme inhibition studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., substrate concentration, pH). Validate findings using orthogonal methods:

- Kinetic Assays : Measure IC₅₀ values under standardized conditions (e.g., 25°C, pH 7.4).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (Kd, ΔH).

- X-ray Crystallography : Resolve 3D enzyme-inhibitor complexes to identify critical residues .

Q. How can synthetic impurities be minimized during scale-up?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., pyrimidine-5-carboxylic acid) and byproducts from morpholine ring oxidation. Strategies:

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection (254 nm).

- Process Control : Monitor reaction progress via TLC or in-situ IR. Optimize stoichiometry (e.g., 1.2:1 morpholine:pyrimidine ratio) .

Q. What analytical techniques assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.